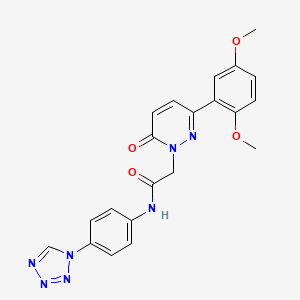

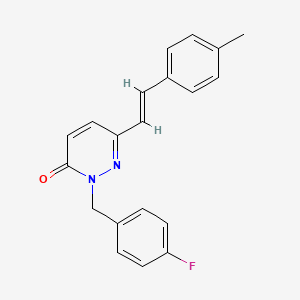

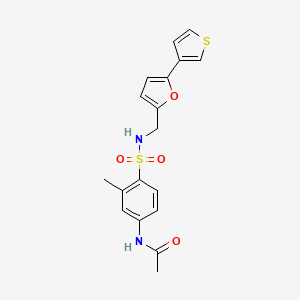

![molecular formula C21H21N3O2 B2765298 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1H-indole-3-carbaldehyde CAS No. 592546-81-1](/img/structure/B2765298.png)

1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1H-indole-3-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and Biological Activity

A study by Laxmi, S. V., & Rajitha, B. (2010) reported on the synthesis of semicarbazone derivatives from 1-(2-Oxo-2-phenyl-ethyl)-2-phenyl-1H-indole-3-carbaldehyde, exhibiting good antifungal activity against C. albicans and C. rugosa, as well as moderate activity against various bacteria, highlighting its potential in antimicrobial research (Laxmi & Rajitha, 2010).

Kerim, M. D., & El Kaim, L. (2016) discussed the A3 coupling involving N-ethylpiperazine and aromatic aldehydes, which facilitates the synthesis of alkynyl indoles. This process underscores the chemical versatility of piperazine-containing compounds for creating complex indole structures (Kerim & El Kaim, 2016).

Synthesis of Heterocyclic Compounds

- Research by Suzdalev, K., & Den’kina, S. V. (2011) explored the reaction of indole-3-carbaldehyde with epichlorohydrin, leading to 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde. This compound's reactions with active methylene compounds produced crotonic condensation products, indicating its utility in synthesizing novel heterocyclic compounds (Suzdalev & Den’kina, 2011).

Chemical Synthesis Techniques

- Hangarge, R. V., Jarikote, D., & Shingare, M. (2002) demonstrated Knoevenagel condensation reactions in an ionic liquid, showcasing a method that provides higher yields in shorter times compared to conventional procedures. This study exemplifies advancements in chemical synthesis techniques that could apply to the manipulation of complex molecules like 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1H-indole-3-carbaldehyde (Hangarge et al., 2002).

Future Directions

The future directions for research on this compound could include further exploration of its potential anticonvulsant activity , as well as its synthesis, characterization, and mechanism of action. It would also be interesting to investigate its potential applications in other areas of medicine or chemistry.

properties

IUPAC Name |

1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]indole-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O2/c25-16-17-14-24(20-9-5-4-8-19(17)20)15-21(26)23-12-10-22(11-13-23)18-6-2-1-3-7-18/h1-9,14,16H,10-13,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTDHNVUGGMYHPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C=C(C4=CC=CC=C43)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1H-indole-3-carbaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

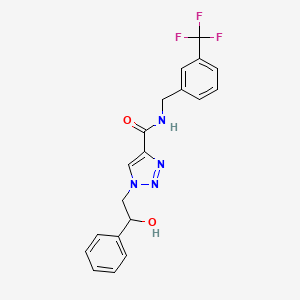

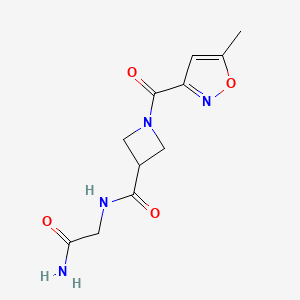

![[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-imidazol-1-ylmethanone](/img/structure/B2765215.png)

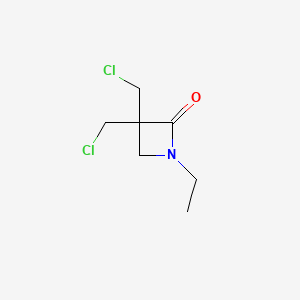

![(4-Fluoro-benzyl)-[2-(4-methoxy-phenyl)-ethyl]-amine hydrochloride](/img/no-structure.png)

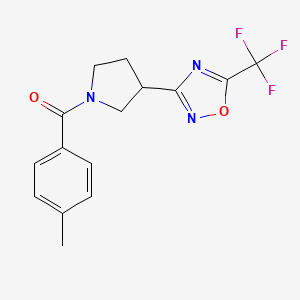

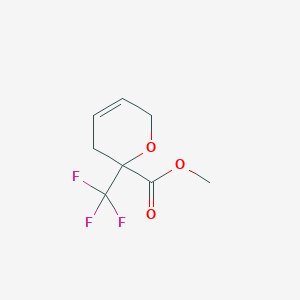

![2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-N-(2-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B2765226.png)

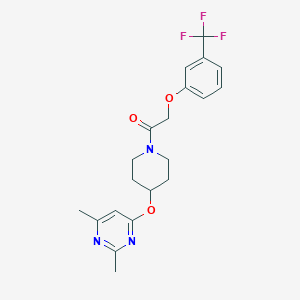

![6-(5-methylthiophen-2-yl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2765233.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2765238.png)